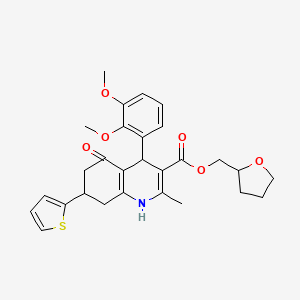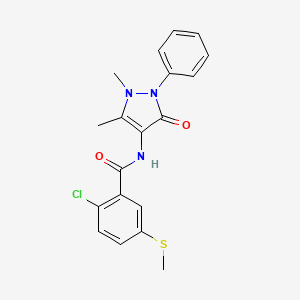![molecular formula C18H22F2N2O3 B14947253 (1R)-octahydro-2H-quinolizin-1-ylmethyl [(2,6-difluorophenyl)carbonyl]carbamate](/img/structure/B14947253.png)
(1R)-octahydro-2H-quinolizin-1-ylmethyl [(2,6-difluorophenyl)carbonyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)OCTAHYDRO-2H-QUINOLIZIN-1-YLMETHYL N-(2,6-DIFLUOROBENZOYL)CARBAMATE is a chemical compound with the molecular formula C18H22F2N2O3 It is known for its unique structure, which includes a quinolizidine ring system and a difluorobenzoyl carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)OCTAHYDRO-2H-QUINOLIZIN-1-YLMETHYL N-(2,6-DIFLUOROBENZOYL)CARBAMATE typically involves the following steps:
Formation of the Quinolizidine Ring: The quinolizidine ring can be synthesized through a series of cyclization reactions starting from appropriate precursors.
Introduction of the Difluorobenzoyl Group: The difluorobenzoyl group is introduced via acylation reactions using 2,6-difluorobenzoyl chloride.
Carbamate Formation: The final step involves the formation of the carbamate linkage by reacting the intermediate with an appropriate isocyanate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(1R)OCTAHYDRO-2H-QUINOLIZIN-1-YLMETHYL N-(2,6-DIFLUOROBENZOYL)CARBAMATE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Conditions for substitution reactions vary depending on the nature of the substituent and the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolizidine oxides, while reduction can produce quinolizidine alcohols.
Scientific Research Applications
Chemistry
In chemistry, (1R)OCTAHYDRO-2H-QUINOLIZIN-1-YLMETHYL N-(2,6-DIFLUOROBENZOYL)CARBAMATE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential biological activities. It may serve as a lead compound for the development of new pharmaceuticals or as a tool for studying biological processes.
Medicine
In medicine, (1R)OCTAHYDRO-2H-QUINOLIZIN-1-YLMETHYL N-(2,6-DIFLUOROBENZOYL)CARBAMATE is investigated for its potential therapeutic applications. Its unique structure may offer advantages in drug design and development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of (1R)OCTAHYDRO-2H-QUINOLIZIN-1-YLMETHYL N-(2,6-DIFLUOROBENZOYL)CARBAMATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets and modulating their activity, leading to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
(1R)-Octahydro-2H-quinolizin-1-ylmethyl (4-fluorobenzoyl)carbamate: This compound has a similar structure but with a single fluorine atom.
(1R)-Octahydro-2H-quinolizin-1-ylmethyl (4-methylbenzoyl)carbamate: This compound features a methyl group instead of fluorine atoms.
(1R)-Octahydro-2H-quinolizin-1-ylmethyl (2-thienylcarbonyl)carbamate: This compound contains a thienyl group instead of a difluorobenzoyl group.
Uniqueness
The presence of the difluorobenzoyl group in (1R)OCTAHYDRO-2H-QUINOLIZIN-1-YLMETHYL N-(2,6-DIFLUOROBENZOYL)CARBAMATE imparts unique properties, such as increased stability and specific reactivity, which distinguish it from similar compounds. These properties make it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C18H22F2N2O3 |
|---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
[(1R)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]methyl N-(2,6-difluorobenzoyl)carbamate |
InChI |
InChI=1S/C18H22F2N2O3/c19-13-6-3-7-14(20)16(13)17(23)21-18(24)25-11-12-5-4-10-22-9-2-1-8-15(12)22/h3,6-7,12,15H,1-2,4-5,8-11H2,(H,21,23,24)/t12-,15?/m0/s1 |
InChI Key |
QBCXSGYRKIFNLO-SFVWDYPZSA-N |
Isomeric SMILES |
C1CCN2CCC[C@H](C2C1)COC(=O)NC(=O)C3=C(C=CC=C3F)F |
Canonical SMILES |
C1CCN2CCCC(C2C1)COC(=O)NC(=O)C3=C(C=CC=C3F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-N-(4-bromophenyl)-2-{[(1E)-2-(naphthalen-2-yl)prop-1-en-1-yl]imino}-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B14947175.png)

![(5E)-5-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylidene}-1-[3-(trifluoromethyl)phenyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14947194.png)
![Ethyl 4-[({1-(4-methoxyphenyl)-5-oxo-3-[4-(2-oxopyrrolidin-1-yl)benzyl]-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate](/img/structure/B14947206.png)
![1-methyl-3'-[2-(methylsulfanyl)ethyl]-5'-(propan-2-yl)-3a',6a'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B14947210.png)
![2-({[4-amino-6-(phenylamino)-1,3,5-triazin-2-yl]methyl}sulfanyl)-6,7-dimethoxy-3-phenylquinazolin-4(3H)-one](/img/structure/B14947217.png)

![2-[(5-Chloro-3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]propanoic acid](/img/structure/B14947222.png)
![2-[(4-chlorophenyl)amino]-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B14947228.png)


![2-[3-(3,4-dimethoxybenzyl)-1-(4-fluorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide](/img/structure/B14947233.png)

![3-[(3,5-Dimethylphenyl)imino]-1-[(3-methylpiperidino)methyl]-1H-indol-2-one](/img/structure/B14947242.png)
